4-(acetylamino)phenyl 4-bromo-3-nitrobenzoate
Description
4-(acetylamino)phenyl 4-bromo-3-nitrobenzoate is an organic compound that combines both aromatic amine and ester functional groups. Due to its structural complexity and the presence of both electron-withdrawing and donating groups, it is of interest in various chemical research fields.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-bromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c1-9(19)17-11-3-5-12(6-4-11)23-15(20)10-2-7-13(16)14(8-10)18(21)22/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMRUZEDCYQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Nitration: The initial aromatic compound undergoes nitration using nitric acid and sulfuric acid.
Bromination: Bromination follows using a bromine source, such as bromine water, in the presence of a catalyst like iron bromide.
Acetylation: The acetylamino group can be introduced through acetylation with acetic anhydride in the presence of a base such as pyridine.
Esterification: Lastly, the ester bond is formed via esterification using appropriate carboxylic acid derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrially, this compound is produced via continuous flow processes, maximizing yield and reducing reaction times. Techniques like microwave-assisted synthesis or catalytic reactors are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation and Reduction: These reactions can modify the nitro group.
Substitution: Nucleophilic aromatic substitution can occur due to the presence of the nitro and bromo groups.
Hydrolysis: The ester bond is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂ or KMnO₄ for mild oxidation.
Reduction: SnCl₂ or Fe in hydrochloric acid to reduce the nitro group to an amine.
Substitution: NaOH or other nucleophiles under reflux.
Major Products Formed
Reduction: Forms 4-(acetylamino)phenyl 4-bromo-3-aminobenzoate.
Hydrolysis: Produces 4-(acetylamino)phenyl 4-bromo-3-nitrobenzoic acid and corresponding alcohol.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis and study of substitution reactions.
Biology
Medicine
Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry
Used in the synthesis of dyes, pharmaceuticals, and polymers.
Mechanism of Action
The effects of 4-(acetylamino)phenyl 4-bromo-3-nitrobenzoate arise from its ability to interact with biological molecules via hydrogen bonding, Van der Waals forces, and covalent bond formations. Its molecular targets include enzymes and receptor sites, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)phenyl 3-nitrobenzoate
4-(acetylamino)phenyl 4-chloro-3-nitrobenzoate
4-(acetylamino)phenyl 4-bromo-2-nitrobenzoate
Uniqueness
The presence of both bromine and nitro groups in the para position makes it distinct, affecting its reactivity and interaction with biological targets differently compared to its analogs.
There you have it—a breakdown of 4-(acetylamino)phenyl 4-bromo-3-nitrobenzoate. Let's see where your curiosity takes us next.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
